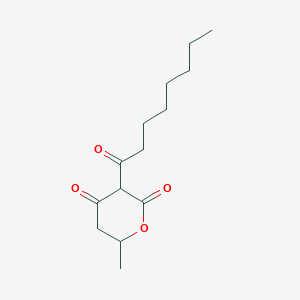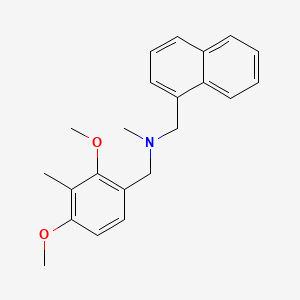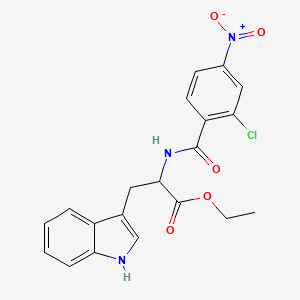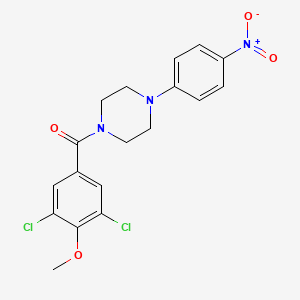
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that belongs to the class of pyranones. It is a yellowish powder that is soluble in water and ethanol. This compound has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, food, and agriculture.
作用機序
The mechanism of action of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway (Liu et al., 2015). It has also been shown to inhibit the replication of hepatitis B virus (Zhang et al., 2016).
Biochemical and Physiological Effects
Studies have shown that 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione exhibits anti-inflammatory, anti-tumor, and anti-viral activities (Liu et al., 2015; Zhang et al., 2016). It has also been shown to have insecticidal properties against various pests (Liu et al., 2015). However, the biochemical and physiological effects of this compound on humans are not fully understood.
実験室実験の利点と制限
One of the advantages of using 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione in lab experiments is its potential applications in various fields of scientific research, including pharmaceuticals, food, and agriculture. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione. One potential direction is the development of new pharmaceuticals based on this compound for the treatment of inflammatory diseases, tumors, and viral infections. Another direction is the use of this compound as a natural insecticide in agriculture. Further studies are also needed to understand the biochemical and physiological effects of this compound on humans and the environment.
Conclusion
In conclusion, 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including pharmaceuticals, food, and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of scientific research.
合成法
The synthesis of 6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione involves the reaction of 6-methyl-3-oxoheptanoic acid with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the pyranone ring. This method has been reported in various studies, including the work of Liu et al. (2015) and Zhang et al. (2016).
科学的研究の応用
6-methyl-3-octanoyldihydro-2H-pyran-2,4(3H)-dione has been studied extensively for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activities (Liu et al., 2015). In the food industry, it has been used as a flavoring agent due to its fruity and caramel-like aroma (Zhang et al., 2016). In agriculture, it has been shown to have insecticidal properties against various pests (Liu et al., 2015).
特性
IUPAC Name |
6-methyl-3-octanoyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-4-5-6-7-8-11(15)13-12(16)9-10(2)18-14(13)17/h10,13H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYMMVOHUKXQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C(=O)CC(OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-3-octanoyloxane-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)

![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)

![1-[2-(2,4-difluorophenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B5111076.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B5111085.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111091.png)
![propyl 6-methyl-2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5111097.png)
![4-[4-nitro-3-(2-phenylethoxy)phenyl]morpholine](/img/structure/B5111121.png)
![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)